molecular formula C11H11F6N B1316087 (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine CAS No. 334477-60-0

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine

Cat. No.: B1316087
CAS No.: 334477-60-0
M. Wt: 271.2 g/mol
InChI Key: ZHIAARPZLAPMHX-ZCFIWIBFSA-N
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Description

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine is a chiral amine compound characterized by the presence of trifluoromethyl groups on the phenyl ring

Mechanism of Action

Target of Action

The primary targets of (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine are substrates that can be activated and subsequently stabilized by the compound . This compound, a derivative of (thio)urea, is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .

Mode of Action

This compound operates as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy . It works in conjunction with a base as a pre-catalyst initiation switch to generate iminyl radical intermediates from oxime esters via a single-electron reduction process . This process occurs under blue LED irradiation .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the synthesis of a wide range of nitrogen-containing compounds . These include pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . The compound’s ability to serve as a catalytic electron-donor species under blue light irradiation enables the single-electron reduction of oxime esters to form iminyl radical intermediates .

Result of Action

The result of the compound’s action is the successful synthesis of a wide range of nitrogen-containing compounds . This includes pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . The compound’s ability to serve as a catalytic electron-donor species under blue light irradiation enables the single-electron reduction of oxime esters to form iminyl radical intermediates .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as light and temperature. For instance, the compound’s catalytic activity is triggered under blue LED irradiation . This suggests that the compound’s efficacy and stability may be influenced by the presence and intensity of light in its environment.

Biochemical Analysis

Biochemical Properties

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially stabilizing partially developing negative charges through hydrogen bonding . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the permeability of cell membranes, thereby altering the intracellular environment and impacting various cellular processes . Additionally, it has been found to influence the expression of genes involved in metabolic pathways, further highlighting its significance in cellular biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular metabolism, providing insights into the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have indicated that this compound remains stable under specific conditions, maintaining its biochemical activity for extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing adverse effects . At higher doses, it may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding these threshold effects is crucial for developing safe and effective treatments.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels These interactions can lead to changes in the levels of specific metabolites, influencing overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its biochemical activity and potential therapeutic applications. Understanding these transport mechanisms is essential for optimizing the compound’s efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can impact the compound’s activity and function, providing insights into its role in cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. One common method employs whole cells of Leifsonia xyli HS0904 as a biocatalyst. The optimized conditions for this bioreduction include a buffer pH of 8.0, 70 mM of 3,5-bis(trifluoromethyl)acetophenone, 100 g/L of glucose as a co-substrate, and 200 g/L of resting cells as the biocatalyst. The reaction is carried out at 30°C and 200 rpm for 30 hours, yielding the desired product with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve similar biocatalytic processes, scaled up to accommodate larger volumes. The use of biocatalysts offers advantages such as mild reaction conditions, high stereoselectivity, and reduced by-products, making it an efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine is unique due to its specific chiral configuration and the presence of two trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other specialized chemicals.

Properties

IUPAC Name

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAARPZLAPMHX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583289
Record name (R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334477-60-0
Record name [(1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl]methylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334477-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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